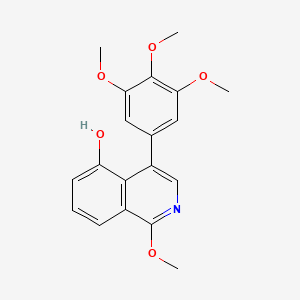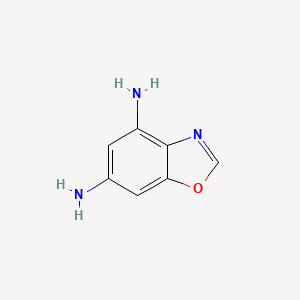
4,6-Benzoxazolediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Benzoxazolediamine is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring with two amine groups at the 4 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4,6-Benzoxazolediamine can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with o-aminophenol in the presence of S-methylisothioamide hydroiodides on silica gel under microwave irradiation . This method offers high yields, short reaction times, and easy work-up compared to conventional reflux conditions.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the reaction of 2-aminophenol with aldehydes, acids, or their derivatives under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts . These methods are optimized for large-scale production, ensuring efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Benzoxazolediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted benzoxazoles, which have diverse applications in medicinal chemistry and materials science .
Aplicaciones Científicas De Investigación
4,6-Benzoxazolediamine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4,6-Benzoxazolediamine involves its interaction with various molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit the activity of specific enzymes, such as SIRT1, leading to apoptosis in cancer cells . The compound’s planar structure allows it to efficiently interact with biological targets through π-π stacking and hydrogen bonding interactions .
Comparación Con Compuestos Similares
Benzimidazole: Similar in structure but contains an imidazole ring instead of an oxazole ring.
Benzisoxazole: Contains an isoxazole ring and is used in the synthesis of various pharmaceuticals.
Benzothiazole: Features a thiazole ring and is known for its applications in the development of anticancer and antimicrobial agents.
Uniqueness: 4,6-Benzoxazolediamine is unique due to its specific substitution pattern and the presence of two amine groups, which confer distinct chemical reactivity and biological activity compared to other benzoxazole derivatives .
Propiedades
Número CAS |
705927-45-3 |
|---|---|
Fórmula molecular |
C7H7N3O |
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
1,3-benzoxazole-4,6-diamine |
InChI |
InChI=1S/C7H7N3O/c8-4-1-5(9)7-6(2-4)11-3-10-7/h1-3H,8-9H2 |
Clave InChI |
GQRKKORWAOWESW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C2C(=C1N)N=CO2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


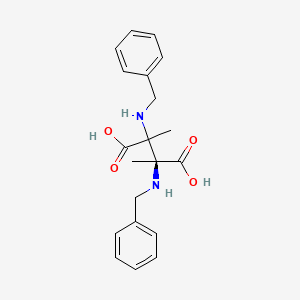
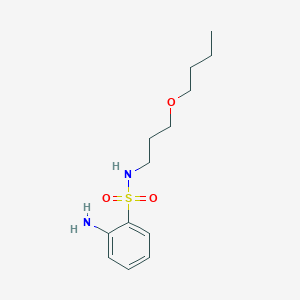

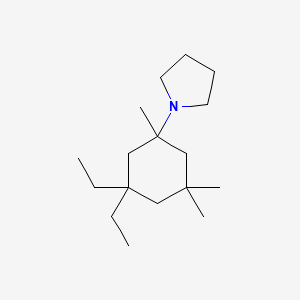
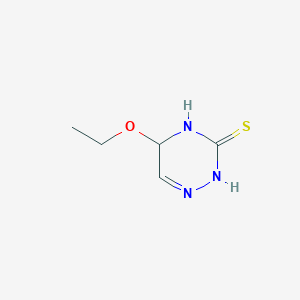
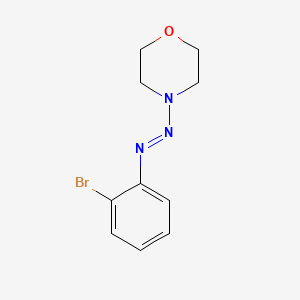
![3-(Pyridin-4-yl)-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12533390.png)

![N-[2-(3-Ethyl-7-methoxynaphthalen-1-yl)ethyl]-2-iodoacetamide](/img/structure/B12533410.png)
![N-[(S)-(4-Methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide](/img/structure/B12533413.png)
![9,10-Bis[10-(9,9-diethylfluoren-2-yl)anthracen-9-yl]anthracene](/img/structure/B12533420.png)
![6-[3-(4-Chlorophenoxy)phenyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B12533424.png)
![1,1'-[3-(Trifluoromethyl)pent-2-ene-1,5-diyl]dibenzene](/img/structure/B12533426.png)
